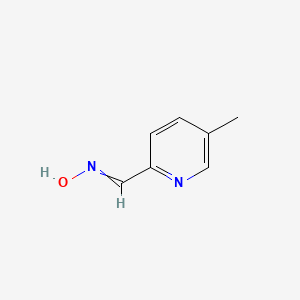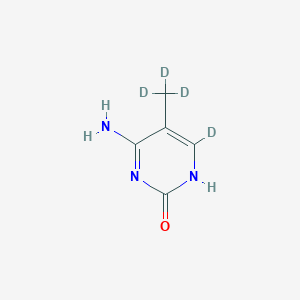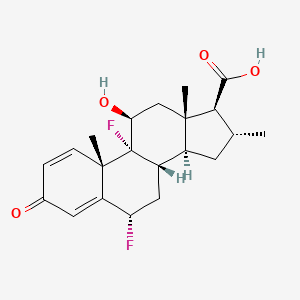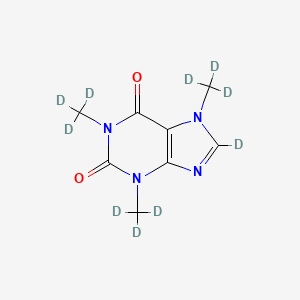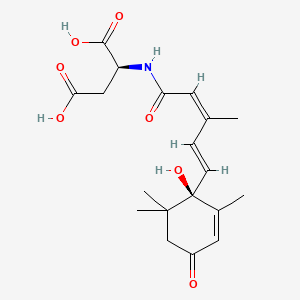
(+)-cis,trans-Abscisic Acid-L-aspartic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-cis,trans-Abscisic Acid-L-aspartic Acid is a conjugate of abscisic acid and L-aspartic acid. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-aspartic acid is a non-essential amino acid that plays a role in the biosynthesis of proteins. The conjugate of these two compounds combines the properties of both, making it a subject of interest in scientific research.
Métodos De Preparación
The preparation of (+)-cis,trans-Abscisic Acid-L-aspartic Acid can be achieved through synthetic routes involving the conjugation of abscisic acid with L-aspartic acid. One common method involves the activation of the carboxyl group of abscisic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). This activated intermediate can then react with the amino group of L-aspartic acid to form the desired conjugate. Industrial production methods may involve the use of immobilized enzymes or microbial fermentation to achieve higher yields and purity.
Análisis De Reacciones Químicas
(+)-cis,trans-Abscisic Acid-L-aspartic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, abscisic acid and L-aspartic acid, using acidic or basic conditions.
Aplicaciones Científicas De Investigación
(+)-cis,trans-Abscisic Acid-L-aspartic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the conjugation of plant hormones with amino acids and their resulting properties.
Biology: The compound is studied for its role in plant stress responses, particularly in relation to drought and salinity tolerance.
Medicine: Research is being conducted on its potential therapeutic effects, including its role in regulating blood sugar levels and its anti-inflammatory properties.
Industry: The compound is used in the development of agricultural products aimed at enhancing plant growth and stress resistance.
Mecanismo De Acción
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-aspartic Acid involves its interaction with specific molecular targets and pathways. Abscisic acid binds to its receptors in plant cells, triggering a cascade of signaling events that lead to changes in gene expression and physiological responses. L-aspartic acid, on the other hand, participates in metabolic pathways such as the citric acid cycle and neurotransmitter synthesis. The conjugate compound may exert its effects through a combination of these mechanisms, influencing both plant and animal systems.
Comparación Con Compuestos Similares
(+)-cis,trans-Abscisic Acid-L-aspartic Acid can be compared with other similar compounds, such as:
Abscisic Acid: The parent compound, which is a plant hormone involved in stress responses and developmental processes.
L-Aspartic Acid: An amino acid that plays a role in protein biosynthesis and metabolic pathways.
Gibberellic Acid-L-aspartic Acid Conjugate: Another plant hormone-amino acid conjugate with different physiological effects.
Indole-3-Acetic Acid-L-aspartic Acid Conjugate: A conjugate of the plant hormone indole-3-acetic acid with L-aspartic acid, involved in plant growth regulation.
The uniqueness of this compound lies in its combined properties of abscisic acid and L-aspartic acid, making it a valuable compound for research in various fields.
Propiedades
Fórmula molecular |
C19H25NO7 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H25NO7/c1-11(7-15(22)20-14(17(25)26)9-16(23)24)5-6-19(27)12(2)8-13(21)10-18(19,3)4/h5-8,14,27H,9-10H2,1-4H3,(H,20,22)(H,23,24)(H,25,26)/b6-5+,11-7-/t14-,19-/m0/s1 |
Clave InChI |
WKJIJPCGZANDLR-FHHNLEOXSA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(=O)O)C(=O)O)/C)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(=O)O)C(=O)O)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


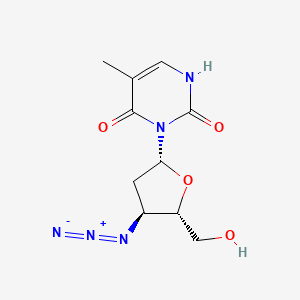

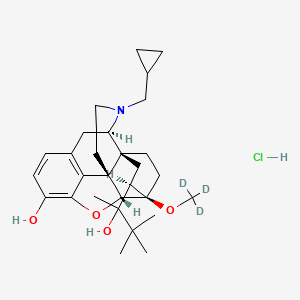
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)

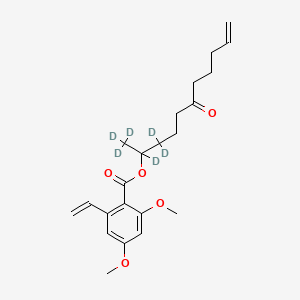
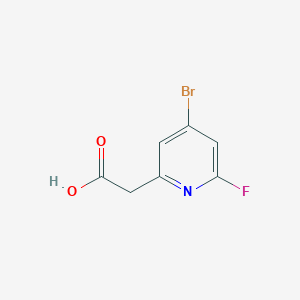
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
